Chlorure de butyltriméthylammonium

Vue d'ensemble

Description

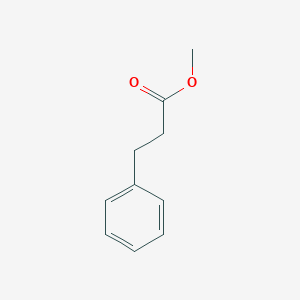

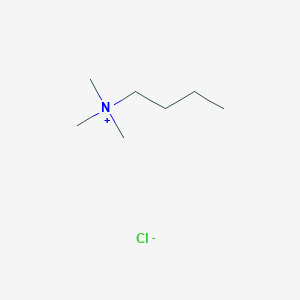

Butyltrimethylammonium chloride is a quaternary ammonium salt with the chemical formula C7H18ClN . It is a cationic surfactant widely used in various scientific and industrial applications due to its unique properties, such as high solubility in water and methanol, and its ability to act as a phase transfer catalyst .

Applications De Recherche Scientifique

Butyltrimethylammonium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.

Biology: It serves as a surfactant in various biological assays and experiments.

Medicine: It is employed in the formulation of certain pharmaceuticals and as a component in drug delivery systems.

Industry: It is used in the production of detergents, disinfectants, and other cleaning agents

Mécanisme D'action

Target of Action

As a cationic surfactant, it is known to interact with various biological structures, including proteins and lipids in cells .

Mode of Action

Butyltrimethylammonium chloride interacts with its targets, leading to several changes. It has been employed to study the interactions between proteins and lipids in cells and the effects of drugs on cell membranes . It has demonstrated its ability to enhance membrane permeability, resulting in an augmented cellular uptake of drugs and various molecules .

Biochemical Pathways

It has been observed to influence cell signaling pathways and gene expression . Moreover, it exhibits inhibitory properties against certain enzymes, including proteases and phosphatases .

Pharmacokinetics

Its solubility in methanol and water suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Butyltrimethylammonium chloride’s action are primarily related to its ability to enhance membrane permeability and influence cell signaling pathways and gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Butyltrimethylammonium chloride. It is stable under normal temperatures but can produce toxic gases when exposed to high temperatures, fire sources, or oxidizers . It should be stored in a dry, well-ventilated place, away from fire sources and combustible materials .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Butyltrimethylammonium chloride are not fully understood yet. It is known that it can interact with various biomolecules, including enzymes and proteins. The nature of these interactions is complex and depends on the specific conditions of the biochemical reaction .

Cellular Effects

Butyltrimethylammonium chloride has been shown to enhance membrane permeability, resulting in an augmented cellular uptake of drugs and various molecules . This suggests that it could influence cell function by altering the transport of substances across the cell membrane .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions .

Dosage Effects in Animal Models

The effects of Butyltrimethylammonium chloride at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Méthodes De Préparation

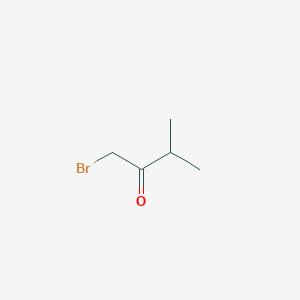

Butyltrimethylammonium chloride is typically synthesized through the reaction of trimethylamine with butyl chloride in the presence of a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature with the addition of sodium chloride to facilitate the process . The general reaction can be represented as follows:

(CH3)3N+C4H9Cl→(CH3)3N+C4H9Cl−

Analyse Des Réactions Chimiques

Butyltrimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous).

Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

Butyltrimethylammonium chloride can be compared with other quaternary ammonium salts such as tetramethylammonium chloride and benzyltrimethylammonium chloride . While all these compounds share similar surfactant properties, butyltrimethylammonium chloride is unique due to its specific butyl group, which provides distinct solubility and reactivity characteristics .

Similar compounds include:

- Tetramethylammonium chloride

- Benzyltrimethylammonium chloride

- Hexadecyltrimethylammonium chloride

These compounds vary in their alkyl chain lengths and substituents, which influence their specific applications and effectiveness in different contexts .

Propriétés

IUPAC Name |

butyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVGUJSDVKTDIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7685-30-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50884736 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14251-72-0 | |

| Record name | Butyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14251-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butyltrimethylammonium chloride interact with perovskite materials, and what are the downstream effects on solar cell performance?

A: BTACl interacts with perovskite films through a weak interaction with the surface, unlike other compounds like 2-hydroxyethyl trimethylammonium chloride (HETACl) which exhibit strong interactions. [] This weak interaction allows BTACl to effectively passivate surface defects without significantly altering the perovskite surface morphology. Additionally, BTACl contributes to healing grain boundaries within the perovskite film, leading to more uniform crystallization. [] These effects collectively enhance the performance of perovskite solar cells by improving charge carrier transport and reducing recombination losses. Consequently, BTACl treatment results in higher device efficiency, improved stability, and reduced hysteresis in perovskite solar cells. []

Q2: What are the advantages of using Butyltrimethylammonium chloride for perovskite solar cell fabrication compared to other similar compounds?

A: The research highlights that BTACl offers several advantages over compounds like HETACl for perovskite solar cell fabrication. While both compounds can passivate surface defects, BTACl's weak interaction with the perovskite surface proves to be more beneficial. [] HETACl's strong interaction with methylammonium iodide (MAI) on the perovskite surface can lead to a rough surface morphology, potentially hindering device performance. [] In contrast, BTACl's weak interaction allows for effective passivation while maintaining a smooth and uniform perovskite film. This results in improved device performance, stability, and reproducibility, making BTACl a more suitable candidate for perovskite solar cell applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.